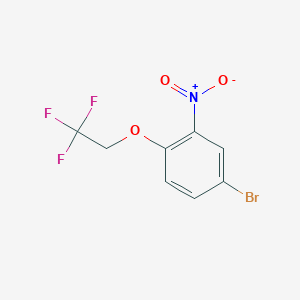
5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H5BrF3NO3 and a molecular weight of 300.03 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoroethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene typically involves multiple steps. One common method starts with the bromination of 2-nitrophenol to form 5-bromo-2-nitrophenol. This intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a base, such as potassium carbonate, to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoroethoxy group.
Common reagents used in these reactions include bases like potassium carbonate, reducing agents like sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom and trifluoroethoxy group can influence the compound’s reactivity and binding affinity to specific proteins or enzymes. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene include:
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: This compound has a pyridine ring instead of a benzene ring and is used in similar applications.
5-Bromo-1,3-difluoro-2-nitrobenzene: This compound has two fluorine atoms instead of the trifluoroethoxy group and exhibits different reactivity.
2-Bromo-5-(trifluoromethoxy)pyridine: This compound has a trifluoromethoxy group instead of the trifluoroethoxy group and is used in different chemical syntheses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene is a compound of interest due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C8H5BrF3NO3
- CAS Number : 1247690-72-7
- Molecular Weight : 296.03 g/mol
The compound features a bromine atom and a trifluoroethoxy group, which may enhance its biological interactions compared to similar compounds.
1. Enzyme Interaction
Research indicates that compounds with similar structures can interact with various enzymes, potentially inhibiting or activating their activity. For instance, the trifluoroethoxy group may influence the binding affinity to target enzymes involved in metabolic pathways, which can lead to alterations in cellular functions and metabolic processes.
2. Cellular Effects
The biological activity of this compound may include modulation of cell signaling pathways. Compounds with nitro groups are known to affect gene expression and cellular metabolism, influencing processes such as apoptosis and cell cycle regulation .
Case Studies
-
Antimicrobial Activity :
- A study evaluated the antimicrobial properties of related compounds and suggested that the introduction of halogen groups enhances antibacterial activity. The presence of bromine and trifluoromethyl groups is hypothesized to contribute positively to antimicrobial efficacy.
- Cytotoxicity Studies :
-
Metabolic Pathway Involvement :
- The compound's interaction with metabolic pathways is crucial for understanding its biological effects. It may influence nucleotide metabolism and affect the levels of metabolites within cells.
Data Table: Biological Activity Comparison
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Not yet determined | Enzyme inhibition, DNA intercalation |
| 5-Bromo-3-nitrobenzene | High | 0.90 µM | Topoisomerase II inhibition |
| 5-Bromo-2-deoxyuridine | Low | Not applicable | DNA damage signaling |
Properties
Molecular Formula |
C8H5BrF3NO3 |
|---|---|
Molecular Weight |
300.03 g/mol |
IUPAC Name |
4-bromo-2-nitro-1-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C8H5BrF3NO3/c9-5-1-2-7(6(3-5)13(14)15)16-4-8(10,11)12/h1-3H,4H2 |
InChI Key |
BLCYJJPNDDAJDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















